An In-depth Technical Guide to 1-Cyclohexene-1-carboxaldehyde: Chemical Properties and Structure
An In-depth Technical Guide to 1-Cyclohexene-1-carboxaldehyde: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of 1-Cyclohexene-1-carboxaldehyde. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific pursuits.
Chemical Properties
1-Cyclohexene-1-carboxaldehyde is an organic compound with the molecular formula C₇H₁₀O. It is a cyclic aldehyde with a double bond in the cyclohexene (B86901) ring, conjugated to the aldehyde group. This conjugation influences its chemical reactivity and spectroscopic properties.
Quantitative Data Summary
The key quantitative chemical properties of 1-Cyclohexene-1-carboxaldehyde are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀O | PubChem |
| Molecular Weight | 110.15 g/mol | PubChem |
| Boiling Point | 61 °C at 10 mmHg | Sigma-Aldrich |
| Density | 0.966 g/mL at 25 °C | Sigma-Aldrich |
| Flash Point | 65 °C (149 °F) - closed cup | Sigma-Aldrich |
| Refractive Index | n20/D 1.503 (lit.) | Sigma-Aldrich |
Chemical Structure
The structure of 1-Cyclohexene-1-carboxaldehyde consists of a six-membered carbon ring containing one double bond (a cyclohexene ring). An aldehyde functional group (-CHO) is attached to one of the carbon atoms of the double bond.
Structural Identifiers:
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SMILES: O=CC1=CCCCC1
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InChI: InChI=1S/C7H10O/c8-6-7-4-2-1-3-5-7/h4,6H,1-3,5H2
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 1-Cyclohexene-1-carboxaldehyde. Below is a summary of the expected spectroscopic features.
¹H NMR Spectroscopy
The proton NMR spectrum of 1-Cyclohexene-1-carboxaldehyde will show distinct signals for the different types of protons in the molecule. The aldehydic proton is the most downfield, typically appearing in the range of 9-10 ppm. The vinylic proton on the double bond will also be in the downfield region, usually between 6.5 and 7.5 ppm. The allylic protons and the other methylene (B1212753) protons on the cyclohexene ring will appear more upfield, generally in the range of 1.5-2.5 ppm.
¹³C NMR Spectroscopy
In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde group is the most deshielded and will appear significantly downfield, typically in the range of 190-200 ppm. The two sp² hybridized carbons of the double bond will have chemical shifts in the range of 120-150 ppm. The sp³ hybridized carbons of the cyclohexene ring will appear in the upfield region, generally between 20 and 40 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of 1-Cyclohexene-1-carboxaldehyde will exhibit characteristic absorption bands for its functional groups. A strong, sharp peak corresponding to the C=O stretch of the conjugated aldehyde is expected around 1685 cm⁻¹. The C=C stretching vibration of the cyclohexene ring will appear as a medium intensity band around 1645 cm⁻¹. The C-H stretching vibrations for the sp² (vinylic and aldehydic) and sp³ (aliphatic) carbons will be observed around 3030 cm⁻¹ and in the 2800-3000 cm⁻¹ region, respectively.
Mass Spectrometry
The mass spectrum of 1-Cyclohexene-1-carboxaldehyde will show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (110.15). Common fragmentation patterns may include the loss of the aldehyde group (CHO) or cleavage of the cyclohexene ring.
Experimental Protocols
Synthesis of 1-Cyclohexene-1-carboxaldehyde
A common method for the synthesis of 1-Cyclohexene-1-carboxaldehyde is through the Diels-Alder reaction between a suitable diene and dienophile, followed by further modifications. Another reported method involves the conversion of 1-nitromethylcyclohexene.
Detailed Protocol for the Conversion of 1-Nitromethylcyclohexene to 1-Cyclohexene-1-carboxaldehyde:
This protocol is adapted from a literature procedure and involves a two-step process: the synthesis of the precursor 1-nitromethylcyclohexene, followed by its conversion to the target aldehyde.
Step 1: Synthesis of 1-Nitromethylcyclohexene
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To a solution of cyclohexanone (B45756) (0.8 moles) and nitromethane (B149229) (0.8 moles) in 300 mL of benzene, add piperidine (B6355638) (8.0 mL).
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Reflux the mixture using a Dean-Stark apparatus for 16 hours to remove the water formed during the reaction.
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After the reaction is complete, distill the solvent at atmospheric pressure.
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Distill the residue under reduced pressure to obtain 1-nitromethylcyclohexene as a pale yellow liquid.
Step 2: Conversion to 1-Cyclohexene-1-carboxaldehyde
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Prepare methoxide-activated silica (B1680970) gel by adding a solution of sodium methoxide (B1231860) (from 2.3 g of sodium in 200 mL of anhydrous methanol) to 200 g of dry silica gel.
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Slowly remove the solvent using a rotary evaporator.
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Dry the residue for 12 hours at 250 °C.
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Add 1-nitromethylcyclohexene to the activated silica gel.
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Allow the reaction to proceed at ambient temperature for 120 hours or at 80 °C for 4 hours.
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Extract the product from the silica gel with a suitable organic solvent (e.g., diethyl ether).
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Remove the solvent under reduced pressure to yield 1-Cyclohexene-1-carboxaldehyde.
Mandatory Visualizations
Synthesis Workflow Diagram
The following diagram illustrates the logical workflow for the synthesis of 1-Cyclohexene-1-carboxaldehyde from cyclohexanone.
Biological Activity and Signaling Pathways
Currently, there is limited specific information available in the public domain regarding the direct involvement of 1-Cyclohexene-1-carboxaldehyde in biological signaling pathways. However, related compounds, such as various substituted cyclohexene carboxaldehydes found in natural products, have been reported to exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties.
Further research is required to elucidate the specific biological roles and potential signaling pathways that may be modulated by 1-Cyclohexene-1-carboxaldehyde. Its reactive aldehyde group and conjugated system suggest potential interactions with biological nucleophiles and roles in redox processes, but these remain areas for future investigation. Professionals in drug development may find this compound to be an interesting scaffold for the synthesis of novel bioactive molecules.
